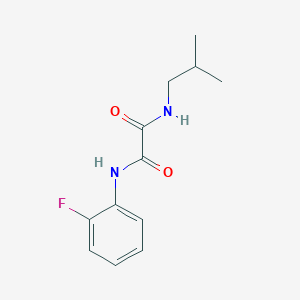
N'-(2-FLUOROPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-FLUOROPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE is a useful research compound. Its molecular formula is C12H15FN2O2 and its molecular weight is 238.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N'-(2-Fluorophenyl)-N-(2-Methylpropyl)ethanediamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological interactions, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Compound Overview
- Molecular Formula : C12H15FN2O2
- Molecular Weight : 238.26 g/mol
- CAS Number : 306745-05-1
- Purity : Typically ≥95% .
Synthesis Methods
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with 2-fluoroaniline and 2-methylpropylamine.
- Intermediate Formation : The reaction of 2-fluoroaniline with an appropriate acylating agent forms an intermediate.
- Final Product Formation : The intermediate is subsequently reacted with ethanediamide to yield the final product.
This compound may interact with various biological macromolecules, influencing several signaling pathways. Its mechanism is believed to involve:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors that regulate physiological responses, possibly affecting neurotransmitter release or inflammatory responses .
Pharmacological Properties
Recent studies have highlighted the following biological activities:
- Anti-inflammatory Effects : Preliminary data suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
- Analgesic Activity : There is evidence indicating potential analgesic effects, which could be beneficial in pain management therapies .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Study on Enzyme Interaction :
- Researchers investigated the compound's ability to inhibit specific enzymes related to inflammatory pathways. Results indicated a significant reduction in enzyme activity at certain concentrations, suggesting its potential as an anti-inflammatory agent.
-
Neuropharmacological Assessment :
- A study assessed the compound's effects on neurotransmitter levels in animal models. Findings revealed alterations in serotonin and dopamine levels, indicating possible applications in treating mood disorders.
- Analgesic Efficacy Evaluation :
Comparative Analysis with Similar Compounds
A comparison table illustrates how this compound differs from related compounds:
| Compound Name | Molecular Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory, Analgesic | Unique fluorine substitution enhances activity |
| N'-(3-Chlorophenyl)-N-(2-Methylpropyl)ethanediamide | Structure | Moderate anti-inflammatory | Chlorine may reduce binding affinity |
| N'-(4-Bromophenyl)-N-(2-Methylpropyl)ethanediamide | Structure | Weak analgesic | Bromine substitution affects efficacy |
特性
IUPAC Name |
N'-(2-fluorophenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-8(2)7-14-11(16)12(17)15-10-6-4-3-5-9(10)13/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTPDTKQQFNGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














